Isopentylbenzene
Overview
Description
Isopentylbenzene is a natural product found in Vaccinium virgatum, Vaccinium ashei, and Vaccinium corymbosum with data available.
Mechanism of Action
Mode of Action
It is known that alkylbenzenes, a group to which Isopentylbenzene belongs, can undergo various chemical reactions .
Biochemical Pathways
This compound may be involved in the biosynthesis of isoprenoids, a diverse class of natural products. Isoprenoids are synthesized from isopentenyl diphosphate (IPP), and two distinct routes of IPP biosynthesis occur in nature: the mevalonate pathway and the deoxyxylulose 5-phosphate (DXP) pathway .
Properties
IUPAC Name |
3-methylbutylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXIYYFOYIUJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174465 | |
Record name | Isopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-94-7 | |
Record name | Isopentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2049-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopentylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoamylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPENTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FF9OY109 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of current research on isoamylbenzene?
A1: Current research on isoamylbenzene primarily focuses on its use as a model substrate to understand and improve C–H bond functionalization reactions, particularly those catalyzed by dirhodium complexes. [, ] These reactions have the potential to streamline organic synthesis by directly converting unreactive C–H bonds into valuable functional groups.
Q2: How does the structure of isoamylbenzene influence its reactivity in Rh2(esp)2-catalyzed C–H amination?
A2: Isoamylbenzene possesses both benzylic and tertiary C–H bonds. The relative reactivity of these bonds in Rh2(esp)2-catalyzed amination is influenced by a combination of electronic and steric factors. [, ]
- Electronic Effects: Electron-donating substituents on the benzene ring, such as a methoxy group, increase the electron density at the benzylic position, making it more susceptible to electrophilic attack by the dirhodium-nitrene intermediate. []
- Steric Effects: The bulky isopentyl group hinders the approach of the dirhodium catalyst to the tertiary C–H bond, favoring amination at the less hindered benzylic position. []
Q3: How can the site-selectivity of Rh2(esp)2-catalyzed C–H amination of isoamylbenzene be controlled?
A3: Researchers have demonstrated that modifying either the sulfamate ester nitrogen source or the isoamylbenzene substrate can influence the ratio of benzylic to tertiary amination products. [] For example, using a novel sulfamate ester designed based on linear regression modeling of reaction parameters, a benzylic-to-tertiary selectivity of 9.5:1 was achieved, representing the highest reported selectivity for this system. []
Q4: How has computational chemistry been employed in studying isoamylbenzene reactions?
A4: Density functional theory (DFT) calculations have been crucial in elucidating the mechanism of Rh2(esp)2-catalyzed C–H amination of isoamylbenzene. [] These calculations have revealed:
Q5: Beyond C–H amination, what other research has explored isoamylbenzene reactivity?
A5: Researchers have investigated the thermal decomposition of isoamylbenzene at high temperatures (950-1250 K) using shock tube experiments. [] These studies focused on quantifying the relative rates of C-C and C-H bond β-scission reactions in the resulting isobutyl radical. Understanding these decomposition pathways is critical for accurately modeling combustion processes.
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